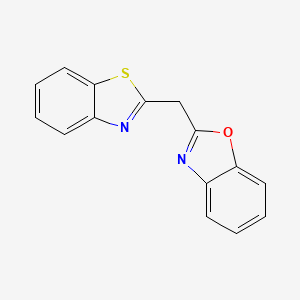

Benzoxazole, 2-(2-benzothiazolylmethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoxazole, 2-(2-benzothiazolylmethyl)- is a useful research compound. Its molecular formula is C15H10N2OS and its molecular weight is 266.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoxazole, 2-(2-benzothiazolylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-(2-benzothiazolylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Activity

Benzoxazole derivatives have been identified as promising anticancer agents. For instance, the compound UK-1, a bis(benzoxazole) natural product, demonstrated potent activity against various human cancer cell lines, with IC50 values as low as 20 nM against leukemia and lymphoma cells . Additionally, derivatives of benzoxazole have been synthesized and evaluated for their ability to inhibit specific cancer-related targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), showing significant pharmacokinetic profiles and efficacy in murine models .

1.2 Anti-inflammatory Properties

The 2-(2-benzothiazolylmethyl)-benzoxazole moiety has been explored for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Certain derivatives exhibited anti-inflammatory activity comparable to established NSAIDs like celecoxib and diclofenac . These compounds are being investigated for their potential use in treating rheumatoid arthritis and osteoarthritis.

1.3 Antimicrobial Activity

Benzoxazole derivatives have also shown significant antibacterial and antifungal activities. A series of synthesized compounds were evaluated against various pathogens, including drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating notable antimicrobial efficacy . This highlights the potential for these compounds in addressing antibiotic resistance.

Agricultural Applications

Benzoxazole and benzothiazole derivatives are recognized for their broad spectrum of agricultural biological activities. They have been developed as effective herbicides, insecticides, and fungicides due to their ability to target specific biological pathways in pests and pathogens . Research has shown that these compounds can inhibit key enzymes in plant pathogens, leading to effective disease management strategies.

Material Science Applications

3.1 Photophysical Properties

Benzoxazole derivatives possess unique photophysical properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Their ability to emit light upon excitation allows for their incorporation into electronic devices where efficient light emission is crucial .

3.2 Polymer Chemistry

In polymer chemistry, benzoxazole-containing polymers have been explored for their thermal stability and mechanical properties. These materials are being studied for potential use in high-performance coatings and composites due to their excellent thermal resistance and mechanical strength .

Case Studies

Analyse Chemischer Reaktionen

Condensation-Cyclization Strategies

Benzoxazole and benzothiazole scaffolds are typically synthesized via condensation of 2-aminophenols or 2-aminothiophenols with carbonyl-containing compounds (e.g., aldehydes, DMF derivatives). For hybrid systems like 2-(2-benzothiazolylmethyl)benzoxazole , a stepwise approach is plausible:

-

Formation of Benzothiazole Unit : React 2-aminothiophenol with a methyl-substituted aldehyde (e.g., formaldehyde or chloromethyl precursors) under catalytic conditions (e.g., FeCl₃ or CuI) to yield 2-(chloromethyl)benzothiazole .

-

Coupling with Benzoxazole : Use the chloromethyl intermediate to alkylate 2-aminophenol, followed by cyclization under solvent-free, ultrasound-assisted conditions with catalysts like imidazolium chlorozincate (II) or BAIL gel (Table 1) .

Table 1: Catalytic Systems for Benzoxazole-Benzothiazole Hybrid Synthesis

Functionalization and Cross-Coupling Reactions

The methylene bridge (-CH₂-) between benzoxazole and benzothiazole allows further functionalization:

-

S-Alkylation : React with thiols or amines under basic conditions (K₂CO₃/DMF) to introduce substituents .

-

Oxidative Coupling : Use Fe(III)- or Cu(I)-catalyzed systems to achieve C–S or C–O bond formation between aromatic rings .

Example Pathway :

-

Smiles Rearrangement : Treat 2-(benzothiazolylmethyl)benzoxazole with bromoalkylamines (e.g., 3-(bromomethyl)aniline) to form spiro intermediates, which rearrange to yield N-substituted derivatives .

Mechanistic Insights

Key steps in hybrid heterocycle formation involve:

-

Activation of Carbonyl Groups : Protonation by acidic catalysts (e.g., -SO₃H in BAIL gel) enhances electrophilicity for nucleophilic attack by amino groups .

-

Cyclization and Aromatization : Intramolecular dehydration followed by oxidation (often aerial O₂) drives aromatization (Figure 1) .

Proposed Mechanism :

-

Aldehyde activation → Imine formation → Cyclization → Oxidation.

-

For methylene-linked hybrids, alkylation precedes cyclization to connect the two heterocycles .

Analytical Characterization

-

FTIR : Peaks at ~1600 cm⁻¹ (C=N), ~3400 cm⁻¹ (N–H), and ~580 cm⁻¹ (Fe–O in magnetic catalysts) .

-

NMR : Distinct signals for methylene protons (~δ 4.12 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm) .

Challenges and Optimization

-

Catalyst Leaching : Magnetic catalysts (e.g., LAIL@MNP) mitigate leaching, retaining >80% activity after 5 cycles .

-

Scalability : Reactions scaled to 10 mmol show slight yield drops (75% vs. 82% at 1 mmol), indicating robustness for industrial use .

Key Research Gaps

-

Direct synthesis protocols for 2-(2-benzothiazolylmethyl)benzoxazole are unreported; existing methods require adaptation.

-

Comparative studies on electronic effects of the methylene linker are needed.

Eigenschaften

CAS-Nummer |

77854-59-2 |

|---|---|

Molekularformel |

C15H10N2OS |

Molekulargewicht |

266.32 g/mol |

IUPAC-Name |

2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C15H10N2OS/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 |

InChI-Schlüssel |

SSYYDTWJYBUEFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4S3 |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4S3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.